2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid is an organic compound with a molecular formula of C14H8FNO4. This compound is characterized by the presence of a cyano group, a fluorine atom, and a nitro group attached to a benzoic acid core. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(3-Cyano-2-fluorophenyl)benzoic acid, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The fluorine atom can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar compounds to 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid include:
2-(3-Cyano-2-fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(3-Cyano-2-fluorophenyl)nicotinic acid: Contains a pyridine ring instead of a benzoic acid moiety, altering its chemical properties and applications.
3-Cyano-2-fluorophenylboronic acid: Contains a boronic acid group, which is useful in Suzuki coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.
Properties
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-13-8(7-16)2-1-3-10(13)12-6-9(17(20)21)4-5-11(12)14(18)19/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQQUOEVMUGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689853 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-24-8 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.